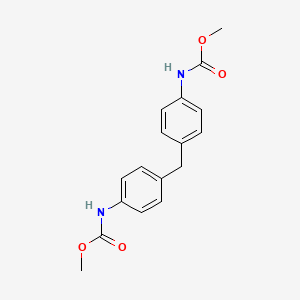

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester

Description

Properties

IUPAC Name |

methyl N-[4-[[4-(methoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMPEWXHBJHVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996001 | |

| Record name | Dimethyl [methylenedi(4,1-phenylene)]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-63-7 | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC215914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl [methylenedi(4,1-phenylene)]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 4',4''-METHYLENEDICARBANILATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl 4,4′-methylenebis(phenylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE8UUP5SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester (CAS No. 7450-63-7) is a synthetic compound classified as a carbamate. Its molecular formula is , and it features two dimethyl carbamate moieties linked by a methylene bridge connecting para-phenylene groups. This structure contributes to its unique biological activities, particularly in agricultural pest control.

The primary biological activity of this compound is its function as an insecticide and acaricide . The mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE) , which is crucial for neurotransmission in both insects and mammals. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at nerve synapses, disrupting normal nerve function and ultimately causing pest mortality.

Biological Activity Overview

| Property | Details |

|---|---|

| Common Uses | Insecticide, acaricide in agriculture |

| Target Enzyme | Acetylcholinesterase |

| Mechanism | Inhibition of AChE leading to neurotoxic effects |

| Molecular Weight | 314.34 g/mol |

| Density | 1.268 g/cm³ |

| Boiling Point | 393ºC at 760 mmHg |

| Flash Point | 191.5ºC |

Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits AChE activity in various biological systems. This inhibition was quantitatively assessed using spectrophotometric methods, revealing significant enzyme activity reduction at varying concentrations of the compound.

- Comparative Studies : Comparative studies with similar carbamate compounds indicated that while many share insecticidal properties, this specific compound exhibited enhanced efficacy against certain pests due to its unique structural configuration .

- Case Study - Agricultural Application : A case study conducted on the application of this compound in agricultural settings demonstrated its effectiveness in controlling specific pest populations while showing lower toxicity to non-target organisms compared to traditional insecticides. Field trials highlighted a reduction in pest density by over 70% within two weeks of application .

Environmental and Safety Considerations

While this compound shows promising biological activity, it is essential to consider its environmental impact and safety profile:

- Toxicity Assessments : Toxicity assessments have categorized this compound as having moderate toxicity levels for aquatic organisms but low toxicity for mammals when applied according to recommended guidelines .

- Regulatory Status : The compound is subject to regulations under various chemical safety laws due to its potential environmental hazards and requires careful handling during application .

Scientific Research Applications

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester, also known as dimethyl (methylenebis(4,1-phenylene))dicarbamate, is a synthetic compound belonging to the carbamate class with the molecular formula C17H18N2O4 . This compound consists of two dimethyl carbamate moieties linked by a methylene bridge connecting two para-phenylene groups, giving it unique properties and applications in agriculture and polymer chemistry.

Scientific Research Applications

this compound has various applications, especially as an insecticide and in polymer chemistry.

Insecticide and Acaricide:

This compound exhibits biological activity as an insecticide and acaricide, effective against agricultural pests. The primary mechanism involves inhibiting acetylcholinesterase, which leads to an accumulation of acetylcholine at nerve synapses, disrupting nerve function and resulting in pest mortality.

Polymer Chemistry:

The aromatic core and ester linkages in this compound suggest its potential in polymer chemistry. After hydrolysis, the diol obtained could be used in various applications.

Enzyme Activity Research:

Research indicates that this compound acts as an inhibitor of acetylcholinesterase, crucial for neurotransmission in insects and mammals. This inhibition results in increased acetylcholine levels and subsequent neurotoxic effects in target organisms.

Environmental Considerations

This chemical is listed as an environmental hazard .

Structural Analogues

Several compounds share structural or functional similarities with this compound:

- Diethyl(methylenedi-4,1-phenylene)dicarbamate: A carbamate with similar insecticidal properties, using diethyl instead of dimethyl groups .

- Carbamic acid, N,N'-(methylenedi-4,1-phenylene)bis-(C,C'-diethyl ester): An alternative with different alkyl substituents, where the alkyl chain length affects solubility and activity.

- Dimethylcarbamate derivatives: A general class with a broad range of biological activities, where varying substituents lead to diverse properties and applications.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

ADMET Profile :

- Absorption : High intestinal absorption (95.15% probability).

- Blood-Brain Barrier (BBB) Permeation : Low (0.0119 logBB).

- Metabolism : Substrate for CYP3A4, CYP2C9, and CYP2D4.

Comparison with Structurally Similar Compounds

Diethyl Ester Analog: Diethyl (Methylenedi-4,1-phenylene)dicarbamate

- Molecular Formula : C₁₉H₂₂N₂O₄

- Molecular Weight : 342.39 g/mol .

- Key Differences: Ethyl ester groups replace methyl esters, increasing hydrophobicity (predicted LogP = 3.8 vs. 3.42 for dimethyl ester). Activity: Diethyl carbamates historically show diminished physostigmine-like activity compared to dimethyl analogs .

Diethylaminoethyl Ester Derivative (CAS 32022-53-0)

- Molecular Formula : C₂₇H₄₀N₄O₄

- Molecular Weight : 484.63 g/mol .

- Key Differences: Incorporates diethylaminoethyl groups, introducing basicity (pKa ~9–10) and enhancing solubility in acidic environments. ADMET Impact: Likely higher Caco-2 permeability (due to tertiary amines) but reduced oral bioavailability due to efflux transporter interactions (e.g., P-glycoprotein) .

Positional Isomer: Carbamic Acid, N,N′-(4-Methyl-1,3-phenylene)bis-C,C′-dimethyl Ester

Bis[2-(diethylamino)ethyl] Ester (CAS 32022-53-0)

- Molecular Formula : C₂₇H₄₀N₄O₄

- Pharmacological Action: Similar to physostigmine in stimulating intestinal peristalsis but with higher toxicity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological and ADMET Comparison

Key Findings

Ester Group Impact : Dimethyl esters exhibit optimal balance between bioavailability and metabolic stability. Ethyl esters increase hydrophobicity but reduce activity .

Structural Symmetry : The methylenedi-4,1-phenylene backbone enhances binding to planar protein targets (e.g., kinases) compared to asymmetrical isomers .

Quaternary Ammonium Derivatives : Introduce solubility-penetration trade-offs, limiting CNS applications despite enhanced intestinal activity .

Preparation Methods

Sulfuric Acid-Mediated Synthesis

Li et al. (2010) demonstrated MDC synthesis via condensation of methyl phenyl carbamate (MPC) and trioxane using sulfuric acid (H₂SO₄) as a catalyst. Optimized conditions (95°C, 3.5 h, MPC/trioxane molar ratio 3:1, 30% H₂SO₄) achieved 99.0% MPC conversion and 81.6% MDC selectivity. The H₂SO₄ catalyst retained activity over five cycles, with byproducts including methylene-bridged oligomers.

Heteropoly Acid-Clay Composite Catalysts

Baek et al. (2021) developed a montmorillonite K30-supported tungstophosphoric acid (TPA/K30) catalyst for MPC and formaldehyde condensation. At 90°C for 4 h, 26.2 wt.% TPA/K30 yielded 75.5% MDC. Brønsted and Lewis acid sites facilitated formaldehyde activation, and the catalyst showed consistent performance over four reuse cycles.

Solid Acid Catalysts for Eco-Friendly Production

Clay-Supported Heteropoly Acid Systems

A 2020 patent detailed MDC synthesis using heteropoly acid-loaded clay catalysts, eliminating toxic reagents. Reaction conditions (80–100°C, 2–6 h) provided ≥85% yield, with the catalyst’s mesoporous structure enhancing reactant diffusion and reducing polymerization side reactions.

Zr-MOF-808@MCM-41 Hybrid Catalyst

Rojas-Buzo et al. (2019) reported a phosgene-free route using Zr-MOF-808@MCM-41 to catalyze aromatic amines and dimethyl carbonate. At 120°C for 8 h, near-quantitative yields of MDC precursors were achieved, with the hybrid catalyst’s acidity and porosity enabling selective carbamoylation.

CO₂ Utilization Strategies

Calcium Carbide Dehydration Protocol

Choi et al. (2020) employed calcium carbide (CaC₂) to dehydrate CO₂-derived carbamates. Reacting 4,4′-methylenedianiline with CO₂ and methanol at 165–180°C under 3–5 MPa CO₂ pressure yielded MDC precursors with 89% efficiency. CaC₂ sequestered water, shifting equilibrium toward product formation.

Zn-Phenanthroline Catalyzed Carbamate Synthesis

Chen et al. (2021) isolated a zinc carbamate intermediate during CO₂ fixation with amines and Si(OMe)₄. Adding KOMe/KF promoters increased MDC precursor yields to 92% under ambient pressure by stabilizing five-coordinate silicon transition states.

Palladium-Catalyzed Oxidative Carbonylation

Hussong et al. (2020) explored PdCl₂/CuCl₂-catalyzed oxidative carbonylation of toluene-2,4-diamine with methyl formate. At 100°C and 20 bar CO, MDC analogues formed alongside methylene-bridged tetracarbamates (35–40% yield). ZrO₂-supported Pd suppressed N-formylation side reactions, improving selectivity.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters across methodologies:

Mechanistic Insights and Byproduct Management

Li et al. (2010) proposed a mechanism where H₂SO₄ protonates trioxane, generating formaldehyde equivalents that nucleophilically attack MPC. Oligomer byproducts formed via over-condensation, necessitating precise stoichiometric control. In Pd-catalyzed routes, Hussong et al. (2020) identified N-methylation (via dimethyl carbonate) and N-formylation (via methyl formate decomposition) as competing pathways.

Industrial and Environmental Considerations

Sulfuric acid methods dominate industrial production due to low catalyst costs, but waste acid management remains challenging. TPA/K30 and Zr-MOF-808@MCM-41 systems offer greener profiles, though catalyst synthesis costs require optimization. CO₂-based routes align with circular economy goals but face energy-intensity barriers in CaC₂ regeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester?

- Methodology : The compound can be synthesized via esterification of the parent carbamic acid with methanol under acidic or basic catalysis. For example, analogous cyanate esters are prepared by reacting bisphenol derivatives with cyanogen bromide in the presence of a base . Purification typically involves recrystallization or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the dimethyl ester. Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) and carbamate (N-H) bands is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm the methylenedi-4,1-phenylene backbone and dimethyl ester groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while methyl ester groups resonate at δ 3.6–3.8 ppm .

- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C-O ester) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodology : Conduct accelerated degradation studies by dissolving the compound in buffered solutions (pH 2–12) at 37–60°C. Monitor hydrolysis via HPLC or LC-MS to quantify residual ester and identify degradation products (e.g., free carbamic acid or methanol). Evidence suggests low water solubility (e.g., 415 μg/L for analogous esters), necessitating sonication or surfactants to improve dispersion .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in toxicity data for carbamate esters?

- Methodology :

- In vitro assays : Use hepatic microsomes or cell lines (e.g., HepG2) to assess metabolic activation and genotoxicity (e.g., Ames test).

- In vivo studies : Compare acute vs. chronic exposure in rodent models, focusing on organ-specific effects (e.g., liver, kidneys). Historical data on carbamic acid butyl ester showed no carcinogenicity in mice, but study limitations (e.g., small sample sizes) require validation with OECD-compliant protocols .

- Statistical analysis : Apply meta-analysis to reconcile discrepancies between studies, considering variables like dosage, exposure duration, and metabolic pathways .

Q. How does structural modification (e.g., alkyl chain length) impact the thermal stability of carbamate esters?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (T) of dimethyl vs. dioctadecyl esters. Longer alkyl chains (e.g., C18) increase hydrophobicity but may reduce thermal stability due to steric hindrance .

- Differential Scanning Calorimetry (DSC) : Measure glass transition (T) and melting points (T) to correlate structure with polymer compatibility .

Q. What computational approaches predict the reactivity of carbamate esters in polymer matrices?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate linkage to estimate susceptibility to hydrolysis or thermal cleavage.

- Molecular Dynamics (MD) : Simulate interactions between the ester and polymer backbones (e.g., polyurethanes) to optimize crosslinking efficiency .

Q. How can conflicting data on flame-retardant efficacy between carbamate and phosphate esters be analyzed?

- Methodology :

- Cone calorimetry : Compare heat release rates (HRR) and char formation in polymer composites. Bisphenol-A bis(diphenyl phosphate) (BDP) shows superior flame retardancy due to gas-phase radical quenching, while carbamates may act via condensed-phase mechanisms .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products to elucidate mechanistic differences .

Key Research Findings

- Synthesis : High-yield esterification requires strict anhydrous conditions to prevent hydrolysis .

- Toxicity : No conclusive evidence of carcinogenicity, but endocrine disruption potential warrants further study .

- Applications : Potential as a crosslinker in dental composites (e.g., Predicta Bioactive Bulk) due to low cytotoxicity and high mechanical strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.